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molecular formula C16H21F3N2O5S B8735257 4-(4-Trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8735257
M. Wt: 410.4 g/mol
InChI Key: RZRFQSQZZQFTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697703B2

Procedure details

1,1-Dimethylethyl 4-({4-[(trifluoromethyl)oxy]phenyl}sulfonyl)-1-piperazinecarboxylate (may be prepared as described in Intermediate 10; 5.450 g, 13.28 mmol) was dissolved in DCM (80 ml) and then 4M hydrochloric acid in dioxane (33.2 mL, 133 mmol) was added at room temperature and the reaction mixture was stirred for two hours. The reaction mixture was partitioned between DCM and aqueous sodium bicarbonate (30 ml). The organic phase was washed with further sodium bicarbonate (2×20 ml) and water (2×20 ml). The aqueous phase (pH 1) was basified by adding sodium hydroxide then the aqueous phase was extracted with DCM (2×20 ml). The solvent was removed under vacuum to give the title compound (3.5 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:27])([F:26])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1.Cl.O1CCOCC1>C(Cl)Cl>[F:27][C:2]([F:1])([F:26])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
33.2 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between DCM and aqueous sodium bicarbonate (30 ml)
WASH
Type
WASH
Details
The organic phase was washed with further sodium bicarbonate (2×20 ml) and water (2×20 ml)
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (2×20 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)N1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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